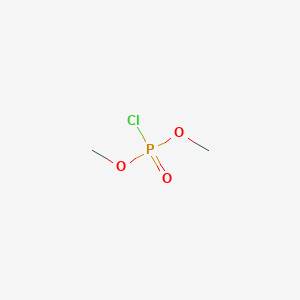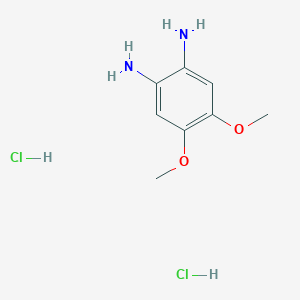
二甲基氯代磷酸酯
描述
Synthesis Analysis
While the search did not directly yield results specifically for the synthesis of dimethyl chlorophosphate, it is typically synthesized through reactions involving phosphorus trichloride (PCl3) and methanol (CH3OH), or through similar phosphorus-based precursor compounds reacting with alcohol-based reagents.
Molecular Structure Analysis
The molecular structure of related compounds, such as dimethyltin(IV) dichloride reacting with thiamine diphosphate, has been characterized using techniques like X-ray diffractometry, IR and Raman spectroscopy, electrospray mass spectrometry (ESMS), and NMR spectroscopy (Casas et al., 2004). These techniques can similarly be applied to study the structure of dimethyl chlorophosphate, providing insights into its geometry, bonding, and electronic configuration.
科学研究应用
与二甲基氯代磷酸酯相关的有机磷杀虫剂敌敌畏,已知会导致人外周血淋巴细胞中微核形成、染色体损伤和细胞死亡,正如 Eroğlu (2009) 在“有机磷杀虫剂敌敌畏 (DDVP) 对人外周血淋巴细胞的毒性核效应”中所证明的 (Eroğlu,2009)。
Feng 等人(2008)在“二甲基甲基磷酸酯:锂离子电池的新型不可燃电解质溶剂”中报道,与二甲基氯代磷酸酯类似的化合物二甲基甲基磷酸酯被探索作为锂离子电池的不可燃电解质溶剂,显示出高效率和稳定性 (Feng 等,2008)。
Benoît-Marquié 等人(2004)在“31P-NMR 研究敌敌畏降解”中探索了使用 31P NMR 研究有机磷农药降解,导致二甲基磷酸酯的形成 (Benoît-Marquié 等,2004)。
Hardt 和 Angerer (2000) 在“使用气相色谱-质谱法测定人尿液中的二烷基磷酸酯”中开发了一种灵敏的分析程序,用于量化人尿液中的二烷基磷酸酯,这对于评估有机磷酸酯的暴露至关重要 (Hardt 和 Angerer,2000)。
Raevskii 等人(1972)在一项关于二甲基甲基膦酸酯和二乙基氯代磷酸酯异构平衡的研究中展示了二甲基氯代磷酸酯异构体的用途,即“二甲基甲基膦酸酯和二乙基氯代磷酸酯的异构平衡” (Raevskii 等,1972)。
Dey 等人(2010)在“二甲基和二乙基氯代(硫代)磷酸酯在乙腈中的吡啶解的动力学和机理”中研究了二甲基和二乙基氯代(硫代)磷酸酯在乙腈中的吡啶解的动力学和机理 (Dey 等,2010)。
Wilmsmeyer 等人(2012)在“二甲基甲基膦酸酯和二甲基氯代磷酸酯与无定形二氧化硅的相互作用和结合能”中探索了二甲基甲基膦酸酯和二甲基氯代磷酸酯与无定形二氧化硅的相互作用和结合能 (Wilmsmeyer 等,2012)。
作用机制
Target of Action
Dimethyl chlorophosphate primarily targets the Phosphotriesterase . This enzyme plays a crucial role in the hydrolysis of organophosphates, which are often used as pesticides and nerve gases .
Mode of Action
Dimethyl chlorophosphate interacts with its target, the Phosphotriesterase, through the formation of hydrogen bonds . This interaction leads to changes in the enzyme’s activity, which can affect various biological processes.
Biochemical Pathways
It’s known that the compound can be biodegraded via two routes, with the primary one involving the hydrolysis of the p-o bond . This can result in the production of degradation intermediates like trichloroethanol .
Pharmacokinetics
It’s known that the compound can adsorb molecularly to silica through the formation of hydrogen bonds . This could potentially impact its bioavailability in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Dimethyl chlorophosphate. For instance, the compound’s interaction with its target enzyme can be affected by the presence of water or moist air . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and pH .
Disclaimer: This information is based on the current understanding and available data on Dimethyl chlorophosphate. The compound’s mechanism of action, pharmacokinetics, and biochemical pathways may vary under different conditions and in different organisms. Always refer to appropriate safety data sheets when handling this compound due to its potential toxicity .
安全和危害
Dimethyl chlorophosphate is classified as very toxic by inhalation, in contact with skin, and if swallowed . It causes severe skin burns and eye damage . Safety measures include not breathing its dust/fume/gas/mist/vapours/spray, not getting it in eyes, on skin, or on clothing, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, and using it only outdoors or in a well-ventilated area .
属性
IUPAC Name |
[chloro(methoxy)phosphoryl]oxymethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClO3P/c1-5-7(3,4)6-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFFLHMFSINFGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90231043 | |
| Record name | Phosphorochloridic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90231043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl chlorophosphate | |
CAS RN |
813-77-4 | |
| Record name | Phosphorochloridic acid, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorochloridic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90231043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYL CHLOROPHOSPHATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![p-Ethylcalix[7]arene](/img/structure/B43631.png)






